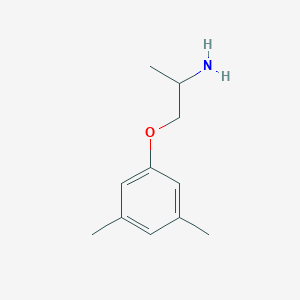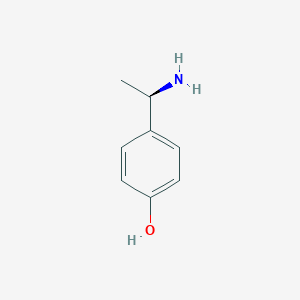![molecular formula C15H19N3O3 B181561 1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione CAS No. 6532-17-8](/img/structure/B181561.png)
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione, commonly referred to as HEPID, is a novel small molecule that has been studied for its potential use as a therapeutic agent. HEPID has a unique structure that allows it to interact with a variety of proteins, making it an attractive target for drug discovery. HEPID has been studied for its ability to modulate the activity of several enzymes involved in the metabolism of nucleic acids, lipids, and carbohydrates. Additionally, HEPID has been investigated for its potential to modulate the activity of several different kinases and phosphatases, which could lead to the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Alpha 1 Adrenoceptor Affinity
One study explored the in vitro alpha 1 adrenoceptor affinity of a series of pyrimido[5,4-b]indole derivatives, identifying potent alpha 1 adrenoceptor ligands. Modifications in the structure led to significant selectivity for alpha 1 over other receptors, highlighting the potential therapeutic applications of these compounds in targeting specific receptor subtypes (Russo et al., 1991).
Synthesis Pathways
Another study focused on the synthesis of indoles, utilizing piperazine-2,5-dione to prepare various indole derivatives. This research provides valuable insight into the synthetic strategies that can be employed to create complex molecules with potential biological activities (Akeng’a & Read, 2005).
Spiro Compound Derivatives
The synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-bromosuccinimide, either in the presence or absence of water, were studied, revealing the formation of novel spiro compounds. This work contributes to the understanding of chemical reactions that produce structurally unique molecules (Shin et al., 1983).
Anticancer Activity
Research into the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives evaluated these compounds for their anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, suggesting their potential as anticancer agents (Kumar et al., 2013).
5-HT6R Ligands for Cognitive Disorders
A series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were synthesized and identified as potent ligands for the 5-HT6 receptor, showing promise in the treatment of cognitive disorders due to their in vitro binding affinity and selectivity (Nirogi et al., 2016).
Safety And Hazards
The safety and hazards associated with “1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as how it is handled and used. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .
Zukünftige Richtungen
The future research directions for “1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione” could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, as well as its safety and environmental impact .
Eigenschaften
IUPAC Name |
1-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-10-9-16-5-7-17(8-6-16)11-18-13-4-2-1-3-12(13)14(20)15(18)21/h1-4,19H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQBRVBSJXDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366711 |
Source


|
| Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione | |
CAS RN |
6532-17-8 |
Source


|
| Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)



